Cas no 1268520-70-2 (trans-1-tert-butoxycarbonyl-4-ethyl-pyrrolidine-3-carboxylic acid)
trans-1-tert-butoxycarbonyl-4-ethyl-pyrrolidine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- (3r,4r)-1-tert-butoxycarbonyl-4-ethyl-pyrrolidine-3-carboxylic Ac Id
- (3R,4R)-1-[(tert-butoxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid
- trans-1-tert-butoxycarbonyl-4-ethyl-pyrrolidine-3-carboxylic acid
- (3R,4R)-1-Boc-4-Ethylpyrrolidine-3-Carboxylic Acid
- TRANS-1-(TERT-BUTOXYCARBONYL)-4-ETHYLPYRROLIDINE-3-CARBOXYLICACID
- (3R,4R)-1-(tert-Butoxycarbonyl)-4-ethylpyrrolidine-3-carboxylic acid
- SCHEMBL17631559
- PS-20017
- AKOS015900760
- 1268520-70-2
- MFCD08062459
- CS-0077689
- 1932410-87-1
- D93786
- rel-(3r,4r)-1-(tert-butoxycarbonyl)-4-ethylpyrrolidine-3-carboxylic acid
- TRANS-1-(TERT-BUTOXYCARBONYL)-4-ETHYLPYRROLIDINE-3-CARBOXYLIC ACID
- (3R,4R)-1-[(tert-butoxy)carbonyl]-4-ethylpyrrolidine-3-carboxyli
- (3R,4R)-4-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
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- Inchi: 1S/C12H21NO4/c1-5-8-6-13(7-9(8)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9-/m0/s1
- InChI Key: AYHWHPDMLFMSLP-IUCAKERBSA-N
- SMILES: O(C(C)(C)C)C(N1C[C@H](C(=O)O)[C@@H](CC)C1)=O
Computed Properties
- Exact Mass: 243.14705815g/mol
- Monoisotopic Mass: 243.14705815g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 308
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 66.8Ų
trans-1-tert-butoxycarbonyl-4-ethyl-pyrrolidine-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1219383-100mg |
trans-1-tert-butoxycarbonyl-4-ethyl-pyrrolidine-3-carboxylic acid |
1268520-70-2 | 97% | 100mg |
$180 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1219383-250MG |
trans-1-tert-butoxycarbonyl-4-ethyl-pyrrolidine-3-carboxylic acid |
1268520-70-2 | 97% | 250mg |
$300 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1219383-500MG |
trans-1-tert-butoxycarbonyl-4-ethyl-pyrrolidine-3-carboxylic acid |
1268520-70-2 | 97% | 500mg |
$480 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1219383-1G |
trans-1-tert-butoxycarbonyl-4-ethyl-pyrrolidine-3-carboxylic acid |
1268520-70-2 | 97% | 1g |
$690 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1219383-5G |
trans-1-tert-butoxycarbonyl-4-ethyl-pyrrolidine-3-carboxylic acid |
1268520-70-2 | 97% | 5g |
$2070 | 2024-07-21 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA531-100MG |
trans-1-tert-butoxycarbonyl-4-ethyl-pyrrolidine-3-carboxylic acid |
1268520-70-2 | 97% | 100MG |
¥ 1,603.00 | 2023-04-05 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA531-250MG |
trans-1-tert-butoxycarbonyl-4-ethyl-pyrrolidine-3-carboxylic acid |
1268520-70-2 | 97% | 250MG |
¥ 2,560.00 | 2023-04-05 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA531-500MG |
trans-1-tert-butoxycarbonyl-4-ethyl-pyrrolidine-3-carboxylic acid |
1268520-70-2 | 97% | 500MG |
¥ 4,270.00 | 2023-04-05 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA531-1G |
trans-1-tert-butoxycarbonyl-4-ethyl-pyrrolidine-3-carboxylic acid |
1268520-70-2 | 97% | 1g |
¥ 6,402.00 | 2023-04-05 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA531-5G |
trans-1-tert-butoxycarbonyl-4-ethyl-pyrrolidine-3-carboxylic acid |
1268520-70-2 | 97% | 5g |
¥ 19,206.00 | 2023-04-05 |
trans-1-tert-butoxycarbonyl-4-ethyl-pyrrolidine-3-carboxylic acid Suppliers
trans-1-tert-butoxycarbonyl-4-ethyl-pyrrolidine-3-carboxylic acid Related Literature
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Emiliana Damian Risberg,Patric Lindqvist-Reis,Magnus Sandström Dalton Trans., 2009, 1328-1338
Additional information on trans-1-tert-butoxycarbonyl-4-ethyl-pyrrolidine-3-carboxylic acid
Professional Introduction to trans-1-tert-butoxycarbonyl-4-ethyl-pyrrolidine-3-carboxylic Acid (CAS No. 1268520-70-2)
trans-1-tert-butoxycarbonyl-4-ethyl-pyrrolidine-3-carboxylic acid, with the CAS number 1268520-70-2, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of pyrrolidine derivatives, which have garnered considerable attention due to their diverse biological activities and potential applications in drug development. The presence of a tert-butoxycarbonyl (Boc) group at the 1-position and an ethyl substituent at the 4-position enhances its utility as an intermediate in the synthesis of more complex molecules.
The Boc group serves as a protecting group for amino functions, allowing for selective deprotection under mild acidic conditions. This property makes trans-1-tert-butoxycarbonyl-4-ethyl-pyrrolidine-3-carboxylic acid a valuable building block in multi-step synthetic routes, particularly in the preparation of peptidomimetics and other bioactive molecules. The carboxylic acid functionality at the 3-position further extends its synthetic versatility, enabling further derivatization through esterification, amidation, or other carboxylate-based transformations.
In recent years, pyrrolidine derivatives have been extensively studied for their pharmacological properties. These compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antiviral effects. The structural motif of pyrrolidine is frequently found in natural products and drug candidates, underscoring its importance in medicinal chemistry. Specifically, derivatives of trans-1-tert-butoxycarbonyl-4-ethyl-pyrrolidine-3-carboxylic acid have shown promise in preclinical studies as potential therapeutic agents.
One notable area of research involves the use of pyrrolidine-based compounds in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are often implicated in various diseases, including cancer. By designing molecules that selectively inhibit specific kinases, researchers aim to develop novel therapeutic strategies. The structural features of trans-1-tert-butoxycarbonyl-4-ethyl-pyrrolidine-3-carboxylic acid, such as its rigidity provided by the Boc group and the presence of an ethyl substituent, make it an attractive scaffold for kinase inhibition studies.
Furthermore, the compound has been explored in the context of drug delivery systems. Pyrrolidine derivatives can be incorporated into polymeric micelles or nanoparticles, which are designed to enhance drug solubility and target specificity. These formulations have shown promise in improving the bioavailability and therapeutic efficacy of various drugs. The versatility of trans-1-tert-butoxycarbonyl-4-ethyl-pyrrolidine-3-carboxylic acid as a building block allows for fine-tuning of these delivery systems to meet specific pharmacokinetic requirements.
The synthesis of trans-1-tert-butoxycarbonyl-4-ethyl-pyrrolidine-3-carboxylic acid involves multi-step organic transformations that highlight its synthetic utility. Typically, it is synthesized via condensation reactions between appropriate precursors followed by functional group modifications. The use of protecting groups like the Boc moiety ensures that reactive sites are selectively modified without unintended side reactions. This level of control is essential in complex synthetic routes where multiple functional groups need to be manipulated.
In academic research, this compound has been utilized as a starting material for exploring novel synthetic methodologies. For instance, researchers have investigated catalytic asymmetric methods to introduce stereogenic centers into pyrrolidine scaffolds. Such approaches are crucial for developing enantiomerically pure compounds, which often exhibit enhanced biological activity compared to their racemic counterparts. The success of these methodologies underscores the importance of trans-1-tert-butoxycarbonyl-4-ethyl-pyrrolidine-3-carboxylic acid in advancing synthetic organic chemistry.
The pharmaceutical industry has also shown interest in this compound due to its potential therapeutic applications. Several companies have patented processes for synthesizing derivatives of trans-1-tert-butoxycarbonyl-4-methyl-pyrrolidinecarboxylic acid, indicating its commercial relevance. These patents often describe novel synthetic routes that improve yield and purity while reducing costs associated with production.
Ongoing research continues to uncover new applications for pyrrolidine derivatives like 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